molecular formula C18H21ClN2O B5649148 1-(4-chlorophenyl)-4-(2-methoxybenzyl)piperazine

1-(4-chlorophenyl)-4-(2-methoxybenzyl)piperazine

Cat. No. B5649148
M. Wt: 316.8 g/mol
InChI Key: SMYFEBPJTZIOSJ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2-methoxybenzyl)piperazine belongs to the class of organic compounds known for their piperazine backbone. Piperazines are commonly studied for their potential pharmacological properties and as intermediates in chemical synthesis. The compound of interest incorporates both chlorophenyl and methoxybenzyl groups, which suggests it may have unique chemical and physical properties worthy of detailed analysis.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes, including alkylation, acidulation, reduction of nitro groups, and hydrolysis. These processes lead to the formation of pharmaceutical intermediates with varied yields and structural complexities (Quan, 2006).

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the vibrational and electronic properties of phenyl substituted piperazines. These studies provide insights into the conformational stability and charge distribution within the molecules, revealing their structural and electronic characteristics (Prabavathi et al., 2015).

Chemical Reactions and Properties

The reactivity of piperazine compounds often involves interactions with various functional groups, leading to the formation of compounds with potential biological activities. The structure-affinity relationship studies among derivatives indicate that modifications to the piperazine moiety can significantly affect their binding profiles to receptors, demonstrating the chemical versatility of these compounds (Perrone et al., 2000).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystal structures, are crucial for their application in pharmaceutical formulations. Investigations into the crystal structures of piperazine compounds reveal the importance of intermolecular interactions in determining their solid-state properties (Xu et al., 2012).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. NBO analysis and MEP mapping are tools used to understand these properties, providing insights into the molecules' reactivity and potential as pharmacological agents (Prabavathi et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-5-3-2-4-15(18)14-20-10-12-21(13-11-20)17-8-6-16(19)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYFEBPJTZIOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine

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